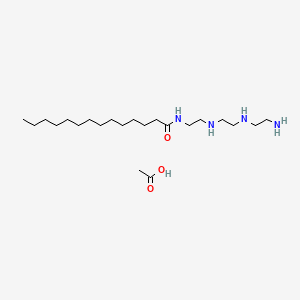
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate is a complex organic compound with a molecular formula of C22H48N4O3 It is characterized by the presence of multiple amino groups and a long-chain fatty acid amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate typically involves the reaction of myristic acid with tris(2-aminoethyl)amine. The process can be summarized as follows:
Formation of Myristoyl Chloride: Myristic acid is first converted to myristoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The myristoyl chloride is then reacted with tris(2-aminoethyl)amine in the presence of a base such as triethylamine (TEA) to form N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide.
Acetylation: Finally, the product is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of myristic acid, thionyl chloride, tris(2-aminoethyl)amine, and acetic anhydride are handled using automated systems.
Continuous Flow Reactors: These reactors ensure efficient mixing and reaction of the reagents, leading to higher yields and purity of the final product.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acylation reactions are typically carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various acylated derivatives depending on the acylating agent used.
Applications De Recherche Scientifique
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in cell signaling and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate involves its interaction with cellular components. The compound can:
Bind to Receptors: The amino groups allow it to interact with various receptors on the cell surface, modulating signaling pathways.
Alter Membrane Properties: The long-chain fatty acid moiety can integrate into cell membranes, affecting their fluidity and function.
Induce Cellular Responses: These interactions can lead to changes in gene expression, protein activity, and cellular behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide
Uniqueness
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate is unique due to its specific chain length and acetylation, which confer distinct physicochemical properties and biological activities. Its structure allows for versatile interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93942-06-4 |
|---|---|
Formule moléculaire |
C20H44N4O.C2H4O2 C22H48N4O3 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
acetic acid;N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C20H44N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(25)24-19-18-23-17-16-22-15-14-21;1-2(3)4/h22-23H,2-19,21H2,1H3,(H,24,25);1H3,(H,3,4) |
Clé InChI |
WLQQXEVZSFTGQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


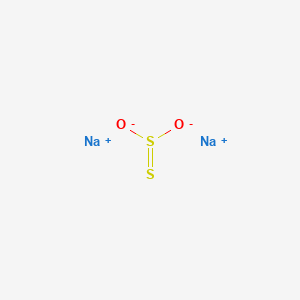
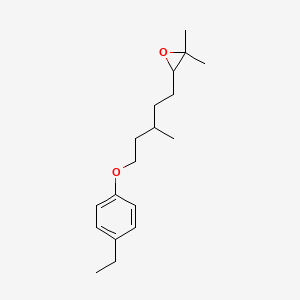

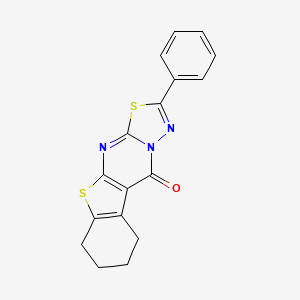
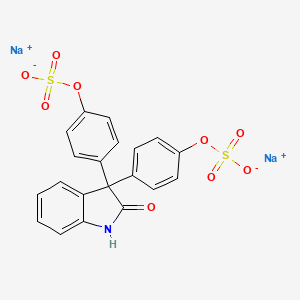
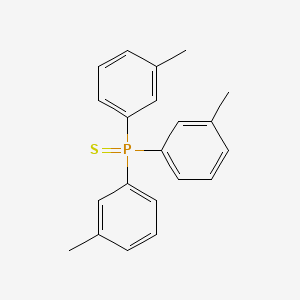
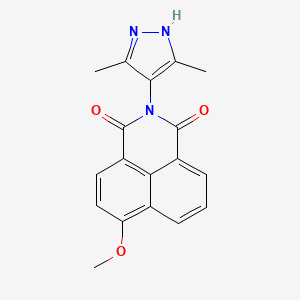


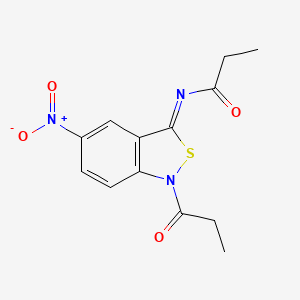
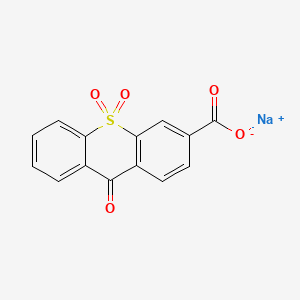

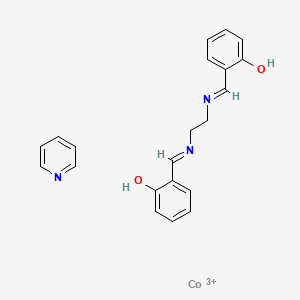
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
